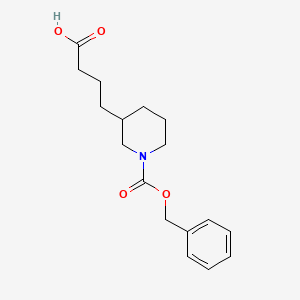

4-(1-Cbz-Piperidin-3-yl)-butyric acid

Description

The exact mass of the compound 4-(1-Cbz-Piperidin-3-yl)-butyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1-Cbz-Piperidin-3-yl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Cbz-Piperidin-3-yl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

886365-57-7 |

|---|---|

Molecular Formula |

C17H23NO4 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

4-(1-phenylmethoxycarbonylpiperidin-3-yl)butanoic acid |

InChI |

InChI=1S/C17H23NO4/c19-16(20)10-4-8-14-9-5-11-18(12-14)17(21)22-13-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H,19,20) |

InChI Key |

CKTKTEQFRVSTPP-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCC(=O)O |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCC(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 4-(1-Cbz-Piperidin-3-yl)-butyric Acid

This is a comprehensive technical guide for 4-(1-Cbz-Piperidin-3-yl)-butyric acid (CAS 886365-57-7).[1][2][3][4] This document is structured for researchers and medicinal chemists, focusing on synthetic utility, linker chemistry applications, and handling protocols.[3][4][5]

Strategic Utility in Medicinal Chemistry & Linker Design[1][2][3][4]

Introduction & Chemical Identity

4-(1-Cbz-Piperidin-3-yl)-butyric acid is a high-value bifunctional building block used extensively in drug discovery.[1][2][3][4] Structurally, it consists of a piperidine ring protected at the nitrogen by a benzyloxycarbonyl (Cbz) group, with a butyric acid side chain extending from the C3 position.[3][4]

This compound occupies a critical niche in "Linkerology" —the science of designing spacers for PROTACs (Proteolysis Targeting Chimeras) and bivalent ligands.[2][3][4] Its C3-substitution pattern offers a non-linear, conformationally distinct geometry compared to the more common C4-substituted analogs (e.g., FK866 intermediates), making it essential for exploring novel chemical space in peptidomimetics and GABA uptake inhibitor design.[2][3][4]

Core Chemical Data

| Property | Specification |

| CAS Number | 886365-57-7 |

| IUPAC Name | 1-[(Benzyloxy)carbonyl]-3-(3-carboxypropyl)piperidine |

| Molecular Formula | C₁₈H₂₅NO₄ |

| Molecular Weight | 319.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |

| pKa (Calc) | ~4.76 (Carboxylic acid) |

Synthetic Routes & Retrosynthesis

The synthesis of CAS 886365-57-7 requires a strategy that preserves the Cbz protecting group while establishing the saturated piperidine ring and the butyric acid tail.[1][2][3][4]

Strategic Analysis

Direct hydrogenation of a pyridine precursor using Pd/C would simultaneously reduce the ring and cleave a Cbz group.[2][3][4] Therefore, the most robust industrial route involves Ring Reduction followed by Protection .[3][4]

Preferred Pathway (Route A):

-

Starting Material: 3-Pyridinebutyric acid (commercially available).[1][2][3][4]

-

Hydrogenation: Catalytic hydrogenation using Platinum Oxide (Adams' catalyst) in acetic acid to reduce the pyridine to piperidine.[2][3][4]

-

Protection: Schotten-Baumann reaction with Benzyl chloroformate (Cbz-Cl) to install the protecting group.[1][2][3][4]

Alternative Pathway (Route B - Chain Extension): Used when specific stereochemistry at C3 is required (starting from chiral 3-hydroxymethyl piperidine).[1][2][3][4]

-

Oxidation: Swern oxidation of (R)- or (S)-N-Cbz-3-hydroxymethylpiperidine to the aldehyde.[1][2][3][4]

-

Wittig Olefination: Reaction with (3-carboxypropyl)triphenylphosphonium bromide.[1][2][3][4]

-

Selective Reduction: Reduction of the alkene using Diimide (generated in situ) or Wilkinson’s catalyst to avoid Cbz hydrogenolysis.[2][3][4]

Figure 1: Retrosynthetic analysis showing the preferred industrial route (Route A) via ring reduction and the stereoselective route (Route B) via chain extension.[2][3][4]

Applications in Drug Discovery[2][3][4][5][6][7]

A. PROTAC Linker Design

The 4-carbon alkyl chain combined with the piperidine ring provides a "semi-rigid" linker.[1][2][3][4] Unlike purely aliphatic chains, the piperidine ring introduces a constrained vector that can improve the pharmacokinetic (PK) properties of a PROTAC molecule by reducing the entropic penalty upon binding to the E3 ligase or the target protein.[3][4]

-

Mechanism: The carboxylic acid is coupled to an amine on the E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives), while the Cbz group is removed to reveal the secondary amine for coupling to the Target Protein ligand.[3][4]

-

Advantage: The C3-substitution creates a "kinked" geometry, distinct from the linear C4-analogs, often resolving steric clashes in the ternary complex.[1][3][4]

B. Peptidomimetics & GABA Analogs

This compound serves as a homolog of Nipecotic Acid (piperidine-3-carboxylic acid), a known pharmacophore for GABA uptake inhibition (e.g., Tiagabine).[1][2][3][4]

-

Library Synthesis: The carboxylic acid allows for rapid amide coupling to generate diverse libraries of N-substituted piperidines.[1][2][3][4]

-

Scaffold Hopping: It is used to replace flexible alkyl chains with the more metabolically stable piperidine ring in lead optimization.[2][3][4]

Experimental Protocols

Protocol 1: Standard Amide Coupling (General Usage)

Use this protocol to couple the butyric acid tail to an amine-containing payload.[1][2][3]

Reagents:

Procedure:

-

Dissolution: Dissolve 4-(1-Cbz-Piperidin-3-yl)-butyric acid in anhydrous DMF (0.1 M concentration) under nitrogen.

-

Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester.

-

Coupling: Add the amine partner. Monitor the reaction by LC-MS (typically complete in 2–4 hours).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over MgSO4.[3][4]

-

Validation: The Cbz group should remain intact (Mass shift: Product MW = Acid MW + Amine MW - 18).

Protocol 2: Cbz Deprotection (Orthogonal Removal)

Use this to expose the piperidine nitrogen for further functionalization.[1][2][3][4]

Method A: Hydrogenolysis (Mild)

-

Conditions: H₂ (1 atm), 10% Pd/C, Methanol, RT, 2-6 hours.

-

Note: This is the cleanest method but incompatible if the payload contains reducible alkenes or halides.[3][4]

Method B: Acidolysis (Harsh/Selective) [2][3][4]

-

Conditions: 33% HBr in Acetic Acid, RT, 1 hour.

-

Note: Preserves benzyl esters or other reducible groups but may hydrolyze sensitive esters.[3][4]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized piperidine derivative.[3][4]

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety makes it slightly hygroscopic; keep desiccated.[2][3][4]

References

-

Galli, U. et al. (2008).[3][4] Synthesis and biological evaluation of isosteric analogues of FK866, an inhibitor of NAD salvage. ChemMedChem. Link (Demonstrates utility of piperidine-butyric acid scaffolds).[1][2][3][4]

-

Ma, D. et al. (2020).[3][4] A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Link (Protocol reference for Cbz-piperidine handling).[1][3][4]

-

Smith, J.G. et al. (1998).[3][4] Butyric acid from the diet: Actions at the level of gene expression. Crit. Rev. Food Sci. Nutr. Link (Background on butyric acid pharmacophores).[2][3][4]

-

National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives. Link (General safety and physical property verification).[3][4]

Sources

- 1. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 886365-28-2: Methyl 5-bromo-2-chloro-4-pyridinecarboxy… [cymitquimica.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Technical Monograph: 4-(1-Cbz-Piperidin-3-yl)butanoic Acid

The following technical monograph provides an in-depth structural and synthetic analysis of 4-(1-Cbz-Piperidin-3-yl)butanoic acid , a critical intermediate in the development of peptidomimetics and integrin antagonists.

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-(1-Cbz-Piperidin-3-yl)butanoic acid is a protected amino-acid derivative serving as a versatile scaffold in drug discovery.[1] Structurally, it consists of a piperidine ring functionalized at the C3 position with a

This compound acts as a pharmacophore linker, providing a precise spatial distance (approx. 6–8 Å) between the basic nitrogen of the piperidine and the distal carboxylic acid. It is widely utilized in the synthesis of GPIIb/IIIa antagonists (fibrinogen receptor inhibitors), integrin

Structural Analysis & Physiochemical Properties[2]

Chemical Identity[3][4][5]

-

IUPAC Name: 4-(1-{[(Benzyloxy)carbonyl]}piperidin-3-yl)butanoic acid[1]

-

Molecular Formula:

[1] -

Molecular Weight: 305.37 g/mol

-

Chirality: The C3 position of the piperidine ring is a stereocenter. The compound exists as two enantiomers: (R) and (S).[1] In biological applications, the (S)-enantiomer is frequently the bioactive congener, mimicking the side-chain geometry of arginine or lysine derivatives.

Structural Components[6][7][8][9]

-

Piperidine Core: A saturated six-membered heterocycle providing a semi-rigid scaffold that reduces the conformational entropy compared to linear alkyl chains.[1]

-

Cbz (Z) Protecting Group: Attached to N1. Chosen for its stability against basic hydrolysis and orthogonality to Boc/Fmoc protocols.[1][2] It prevents N-alkylation during side-chain extension.[1]

-

Butanoic Acid Tether: A 4-carbon chain (propyl linker + carboxyl) attached at C3.[1] This specific length is critical for "spanning" the binding pockets of integrin receptors (e.g., bridging the aspartate residue in the receptor to the metal-ion binding site).

Physiochemical Data Table

| Property | Value (Predicted/Experimental) | Relevance |

| LogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for membrane permeability.[1] |

| pKa (Acid) | ~4.75 | Typical carboxylic acid behavior; anionic at physiological pH.[1] |

| pKa (Base) | N/A (Protected) | The carbamate protection renders the nitrogen non-basic. |

| H-Bond Donors | 1 (COOH) | Critical for receptor interaction.[1] |

| H-Bond Acceptors | 4 | Carbonyls (2), Ether (1), Hydroxyl (1).[1] |

| Rotatable Bonds | 6 | Allows induced fit within enzyme active sites.[1] |

Synthetic Routes & Process Chemistry

The synthesis of 4-(1-Cbz-Piperidin-3-yl)butanoic acid requires a strategy that preserves the Cbz group while extending the carbon chain at the C3 position. The most robust method involves the Malonic Ester Synthesis starting from a piperidine-ethanol derivative.

Retrosynthetic Analysis

To access the target, we disconnect at the

Detailed Synthetic Protocol

Objective: Synthesis of 4-(1-Cbz-Piperidin-3-yl)butanoic acid from 3-piperidineethanol.

Step 1: N-Protection

-

Reagents: 3-Piperidineethanol, Benzyl chloroformate (Cbz-Cl),

, THF/Water.[1] -

Procedure: Dissolve 3-piperidineethanol in THF/

(1:1). Add -

Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Cbz-Cl. The base neutralizes the HCl byproduct.[3][4]

-

Yield: Typically >90%.[1]

Step 2: Activation of Alcohol

-

Reagents: N-Cbz-3-piperidineethanol,

, -

Procedure: Treat the protected alcohol with

and Triphenylphosphine in DCM at 0°C. -

Outcome: Conversion of the hydroxyl group to a primary bromide: 1-Cbz-3-(2-bromoethyl)piperidine .[1]

Step 3: Chain Extension (Malonate Alkylation)[1]

-

Reagents: Diethyl malonate, NaH (or NaOEt), DMF/THF.[1]

-

Procedure:

-

Generate the sodiomalonate enolate by treating diethyl malonate with NaH in dry DMF.

-

Add the bromide from Step 2 slowly to the enolate solution. Heat to 60°C for 6 hours.

-

-

Causality: The soft nucleophile (malonate enolate) displaces the bromide via an

mechanism.[1] -

Product: Diethyl 2-[2-(1-Cbz-piperidin-3-yl)ethyl]malonate.[1]

Step 4: Hydrolysis and Krapcho Decarboxylation

-

Rationale: Standard acidic decarboxylation (HCl/Reflux) might cleave the Cbz group (which is acid-sensitive under harsh conditions).[1] A two-step mild protocol is preferred.[1]

-

Protocol:

-

Saponification: Treat the diester with LiOH (3 equiv) in THF/Water to yield the dicarboxylic acid.[1]

-

Decarboxylation: Heat the diacid in DMSO with a catalytic amount of NaCl at 130°C (Krapcho conditions).

-

-

Result: Evolution of

yields the mono-acid: 4-(1-Cbz-Piperidin-3-yl)butanoic acid .[1]

Analytical Characterization

To validate the synthesis, the following spectral "fingerprints" must be confirmed.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.30 – 7.40 | Multiplet | 5H | Aromatic protons (Cbz phenyl ring).[1] |

| 5.12 | Singlet (broad) | 2H | Benzylic |

| 3.80 – 4.10 | Broad Multiplet | 2H | Piperidine |

| 2.70 – 2.90 | Broad Multiplet | 2H | Piperidine |

| 2.35 | Triplet ( | 2H | |

| 1.10 – 1.90 | Multiplet | ~9H | Piperidine ring protons + Linker ( |

Mass Spectrometry (ESI-MS)[1]

-

Expected Ion:

[1] -

Fragment Pattern: Loss of the Cbz group often yields a peak at

(free amine fragment) or

Application in Drug Design: Integrin Antagonism

This molecule is a classic "scaffold spacer" in the design of RGD (Arg-Gly-Asp) mimetics.

Mechanism of Action

Integrins (e.g.,

-

The Piperidine Nitrogen (basic) mimics the Arginine guanidine group.

-

The Carboxylic Acid mimics the Aspartate carboxylate.

-

The Butyric Linker + Piperidine ring provides the necessary rigidity and distance to span the receptor binding site.

Deprotection Protocol (Self-Validating)

For final drug assembly, the Cbz group must often be removed to liberate the secondary amine for further functionalization (e.g., urea formation).[1]

Protocol: Catalytic Hydrogenolysis

-

Setup: Dissolve substrate in MeOH/EtOAc (1:1).

-

Catalyst: Add 10% Pd/C (5-10 wt% loading).

-

Reaction: Stir under

atmosphere (balloon pressure, 1 atm) for 2–4 hours at RT. -

Validation: Monitor by TLC (disappearance of UV-active spot, as the product is not UV active without Cbz).

-

Workup: Filter through Celite to remove Pd.[1][3] Concentrate filtrate.[1][3]

-

Note: This method preserves the butyric acid chain and stereochemistry.

-

References

-

Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [1]

-

Integrin Antagonists: Duggan, M. E., et al. (2000).[1] "Nonpeptide

Antagonists. 1. Transformation of a Potent, Integrin-Selective -

Piperidine Synthesis: Escolano, C., Amat, M., & Bosch, J. (2006).[1] "Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products." Chemistry - A European Journal.[1] [1]

-

Krapcho Decarboxylation: Krapcho, A. P. (1982).[1] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

-Keto Esters, and

Sources

Technical Guide: Molecular Weight & Synthesis of Cbz-Protected Piperidine Butyric Acid

The following technical guide details the molecular weight, synthesis, and characterization of 1-Cbz-4-piperidinebutyric acid , the standard isomeric form utilized in drug development.

Executive Summary & Chemical Identity

1-Cbz-4-piperidinebutyric acid (also known as 1-((benzyloxy)carbonyl)piperidin-4-yl)butanoic acid) is a critical intermediate in medicinal chemistry. It serves as a robust scaffold for peptidomimetics and a flexible linker in PROTAC (Proteolysis Targeting Chimera) design. Its primary utility lies in the orthogonal protection offered by the Carboxybenzyl (Cbz) group, which remains stable under acidic conditions (unlike Boc) but can be removed via catalytic hydrogenation.

Chemical Specifications

| Property | Value |

| Systematic Name | 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)butanoic acid |

| Common Name | 1-Cbz-4-piperidinebutyric acid |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Average Molecular Weight | 305.37 g/mol |

| Monoisotopic Mass | 305.1627 Da |

| CAS Number (Core) | 84512-08-3 (refers to the HCl salt of the unprotected amine precursor) |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

Molecular Weight Breakdown

The precise molecular weight is derived from the sum of the constituent atomic masses. Understanding this breakdown is essential for verifying mass spectrometry (MS) data during QC.

-

Piperidine Core (

fragment): ~83 Da -

Butyric Acid Chain (

): ~87 Da -

Cbz Protecting Group (

): ~135 Da -

Net Calculation:

Synthesis Protocol: Cbz Protection

The synthesis involves the N-protection of commercially available 4-piperidinebutyric acid hydrochloride using benzyl chloroformate (Cbz-Cl). This protocol uses Schotten-Baumann conditions to ensure selective N-protection while maintaining the solubility of the zwitterionic starting material.

Reagents & Materials[5][6][7][8][9]

-

Starting Material: 4-Piperidinebutyric acid HCl (1.0 eq)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 eq)

-

Base: Sodium Carbonate (

) or Sodium Hydroxide ( -

Solvent: Water / THF (1:1 mixture) or Water / Dioxane

-

Acid: 1N HCl (for workup)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 4-piperidinebutyric acid HCl (10 mmol) in 20 mL of water.

-

Basification: Add solid

(25 mmol) slowly at 0°C. Stir until the solution is clear and pH is >9. This neutralizes the HCl salt and creates the free amine. -

Addition: Dilute with 20 mL of THF. Add Benzyl chloroformate (12 mmol) dropwise over 15 minutes while maintaining the temperature at 0–5°C.

-

Expert Insight: The dropwise addition prevents the hydrolysis of Cbz-Cl by the aqueous base.

-

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.

-

Workup:

-

Evaporate the THF under reduced pressure.

-

Wash the remaining aqueous phase with Diethyl Ether (

) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. -

Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2–3 using 1N HCl. The product should precipitate as a white solid or form an oil.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry the combined organics over

, filter, and concentrate. If necessary, recrystallize from Hexane/EtOAc.

Synthesis Pathway Diagram

Figure 1: Schotten-Baumann synthesis pathway for Cbz-protection of piperidine butyric acid.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following characterization data must be verified.

Mass Spectrometry (LC-MS)

-

Expected Ion:

-

Observed m/z: 306.2 (Positive Mode)

-

Fragmentation Pattern:

-

Loss of Benzyl group (

): often seen as a peak at m/z 91. -

Loss of

from the carbamate (decarboxylation) during high-energy collisions.

-

Proton NMR ( NMR, 400 MHz, )

- 7.30–7.40 (m, 5H): Aromatic protons of the Cbz group (Benzyl ring).

-

5.12 (s, 2H): Benzylic

- 4.15 (br d, 2H): Equatorial protons of the piperidine ring adjacent to Nitrogen.

- 2.78 (br t, 2H): Axial protons of the piperidine ring adjacent to Nitrogen.

-

2.35 (t, 2H):

- 1.10–1.80 (m, remaining aliphatic H): Piperidine ring and butyric chain protons.

Validation Logic Diagram

Figure 2: Analytical decision tree for validating the molecular identity of the Cbz-protected product.

Applications in Drug Discovery

The 305.37 g/mol molecular weight of this compound makes it an ideal "fragment-sized" building block.

-

Linker Chemistry: The butyric acid chain provides a 4-carbon spacer, ideal for connecting pharmacophores without introducing steric clash. It is widely used in PROTAC synthesis to link an E3 ligase ligand (e.g., thalidomide) to a target protein ligand.

-

Peptidomimetics: The piperidine ring acts as a conformational restrictor, mimicking the turn structures in proteins.

-

Solid Phase Synthesis: The Cbz group is stable to TFA (used for Boc removal) and weak bases (used for Fmoc removal), allowing for complex orthogonal deprotection strategies.

References

-

National Institutes of Health (NIH). (2024). Piperidine-containing drugs and recently studied analogs.[1] PubMed. Retrieved from [Link]

Sources

Technical Whitepaper: 4-(1-Cbz-Piperidin-3-yl)-butyric Acid

Strategic Utilization in Peptidomimetic & Scaffold Design[1]

Executive Summary

4-(1-Cbz-Piperidin-3-yl)-butyric acid represents a critical "spacer scaffold" in modern medicinal chemistry. Unlike its more common 4-substituted regioisomer, the 3-substituted variant offers a non-linear, kinked topology that mimics the

Part 1: Molecular Architecture & Physicochemical Profile

This molecule functions as a bifunctional linker. The piperidine ring provides structural rigidity, reducing the entropic penalty of binding, while the butyric acid tail acts as a flexible "reach" arm. The Carboxybenzyl (Cbz or Z) group provides orthogonal protection, stable to the acidic conditions used to remove Boc groups, yet cleavable via catalytic hydrogenolysis.[1]

1.1 Structural Specifications

| Property | Data |

| IUPAC Name | 4-(1-{[(benzyloxy)carbonyl]amino}piperidin-3-yl)butanoic acid |

| Common Name | N-Cbz-3-piperidinebutyric acid |

| Molecular Formula | |

| Molecular Weight | 305.37 g/mol |

| CAS Number | Note: Often custom synthesized; see 84254-97-7 for related 4-yl series |

| Chirality | Contains one stereocenter at C3.[2][3][4][5][6] Usually supplied as a racemate unless specified as (R) or (S). |

1.2 Physicochemical Constants

-

pKa (Carboxyl): ~4.75 (Typical for aliphatic carboxylic acids).

-

logP (Predicted): 2.8 – 3.2 (Lipophilic due to the Cbz and propyl chain).

-

Solubility:

-

Soluble: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

-

Sparingly Soluble: Diethyl ether.[7]

-

Insoluble: Water (unless pH > 8).

-

1.3 Functional Zone Map (Graphviz)

The following diagram illustrates the three distinct functional zones that dictate the molecule's reactivity.

Caption: Functional decomposition showing the orthogonal protection (Red), the structural core (Yellow), and the reactive handle (Blue).

Part 2: Synthetic Accessibility & Quality Control

Synthesizing the 3-substituted isomer is more challenging than the 4-substituted analog due to the asymmetry of the piperidine ring.

2.1 Preferred Synthetic Route (Wittig Homologation)

The most robust route typically avoids aromatic reduction (which can be difficult to stop at the piperidine stage without over-reduction or poisoning) and instead builds the chain off a piperidone.

-

Starting Material: N-Cbz-3-Piperidone.

-

Olefination: Wittig reaction using (3-carboxypropyl)triphenylphosphonium bromide.

-

Reduction: Catalytic hydrogenation (carefully controlled to reduce the alkene without removing the Cbz group, often using PtO2 or Rhodium instead of Pd/C, or limiting H2 equivalents).

2.2 Quality Control Parameters

-

HPLC Purity: >97% required for library synthesis.

-

Regioisomer Contamination: 3-substituted piperidines can sometimes be contaminated with 4-substituted isomers if the starting material was impure.

-

Check: 1H NMR at the piperidine methine region. The C3 proton usually appears as a complex multiplet distinct from the C4 symmetry.

-

-

Enantiomeric Excess (ee): If using a chiral building block, chiral SFC (Supercritical Fluid Chromatography) is mandatory to verify no racemization occurred during the chain extension.

Part 3: Reactivity & Orthogonal Deprotection

The utility of this molecule lies in its orthogonality . It allows chemists to build on the carboxylic acid end while keeping the amine protected, or vice versa.

3.1 Orthogonality Logic

-

Scenario A (Peptide Extension): You need to attach an amine to the carboxylic acid.

-

Action: Use HATU/DIPEA. The Cbz remains intact.

-

-

Scenario B (Amine Exposure): You need to react the piperidine nitrogen.

-

Action: Hydrogenolysis (

, Pd/C). The amide bond at the tail remains intact.

-

3.2 Reaction Workflow Diagram

Caption: Decision tree for synthetic elaboration. Path A modifies the tail; Path B exposes the ring nitrogen.

Part 4: Experimental Protocols

Expertise Note: The following protocols are optimized to prevent common pitfalls, such as the formation of N-carboxyanhydride (NCA) impurities or stubborn emulsions during workup.

Protocol 4.1: General Amide Coupling (Carboxyl Activation)

Use this protocol to attach the butyric acid tail to a resin or primary amine.

Reagents:

-

4-(1-Cbz-Piperidin-3-yl)-butyric acid (1.0 eq)

-

HATU (1.1 eq) or EDC.HCl (1.2 eq) / HOBt (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the acid and HATU in anhydrous DMF (0.1 M concentration) under Nitrogen.

-

Activation: Add DIPEA dropwise at

. Stir for 15 minutes. Critical: Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk. -

Coupling: Add the amine substrate (1.0–1.2 eq). Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Monitoring: Monitor via LC-MS. The Cbz group is UV active (254 nm), making detection easy.

-

Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (removes DIPEA), sat.

(removes unreacted acid/HOBt), and Brine. Dry over

Protocol 4.2: Cbz Deprotection (Hydrogenolysis)

Use this protocol to expose the piperidine nitrogen.

Reagents:

-

Substrate (1.0 eq)[7]

-

Pd/C (10% wt loading, 0.1 eq by mass)

-

Solvent: MeOH or EtOH (ethyl acetate can be added if solubility is poor)

-

Hydrogen Gas (

) (Balloon pressure)[7]

Step-by-Step:

-

Safety Check: Purge reaction vessel with Nitrogen to remove Oxygen (prevents ignition of Pd/C).

-

Catalyst Addition: Carefully add Pd/C to the solvent (wet the catalyst first with a drop of water if using dry powder to minimize spark risk).

-

Reaction: Add the substrate solution. Switch atmosphere to

(vacuum/purge cycle x3). -

Stirring: Stir vigorously at RT for 2–6 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out completely, as Pd/C is pyrophoric.

-

Isolation: Concentrate filtrate in vacuo. The resulting free amine is often an oil and may require HCl salt formation for storage.

Part 5: Applications in Drug Discovery[9][10]

5.1 Integrin Inhibitors

The 3-substituted piperidine scaffold mimics the "kink" found in RGD (Arginine-Glycine-Aspartic acid) sequences. The butyric acid chain provides the necessary distance (~5-6 Å) to interact with aspartate binding pockets in integrin receptors (e.g.,

5.2 HDAC Inhibition

Derivatives of piperidine-butyric acid act as "cap-linker" groups in Histone Deacetylase (HDAC) inhibitors. The acid is converted to a hydroxamic acid (zinc-binding group), while the Cbz-protected end interacts with the surface rim of the enzyme.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Definitive source for Cbz stability and cleavage conditions).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][8] Chemical Reviews, 109(6), 2455-2504. Link

-

Duggan, M. E., et al. (2000). "Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors." Journal of Medicinal Chemistry, 43(20), 3736-3745. (Demonstrates the utility of piperidine-alkanoic acid scaffolds). Link

-

ChemicalBook. (2024). "4-(1-Cbz-Piperidin-4-yl)-butyric acid Properties." (Used for comparative physicochemical data of the regioisomer). Link

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile , 95+% , 84254-97-7 - CookeChem [cookechem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

Comparative Analysis of 3-yl and 4-yl Piperidine Butyric Acid Isomers: Structural, Synthetic, and Pharmacological Divergences

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological distinctions between 4-(piperidin-3-yl)butanoic acid (3-PB) and 4-(piperidin-4-yl)butanoic acid (4-PB) . While both molecules are positional isomers sharing the formula

Structural & Stereochemical Analysis[1][2][3]

The core difference lies in the attachment point of the butyric acid side chain to the piperidine ring, which dictates the molecule's symmetry and chirality.

Chirality and Symmetry

-

3-yl Isomer (3-PB): The C3 carbon of the piperidine ring is a chiral center. This molecule exists as a pair of enantiomers: (R)-3-PB and (S)-3-PB.

-

Implication: Biological systems are chiral; typically, only one enantiomer (often the R-isomer in nipecotic acid derivatives) exhibits high potency against GAT-1.

-

-

4-yl Isomer (4-PB): The C4 carbon lies on a plane of symmetry (passing through N1 and C4). Consequently, this molecule is achiral (meso-like in terms of symmetry, though not a meso compound itself).

-

Implication: It lacks enantiomers, simplifying synthesis but reducing specificity for chiral binding pockets.

-

Conformational Flexibility

The piperidine ring predominantly adopts a chair conformation.

-

3-PB: The bulky butyric acid chain prefers the equatorial position to minimize 1,3-diaxial interactions. However, the energy barrier for ring flipping is relevant for binding kinetics.

-

4-PB: The substituent at C4 also prefers the equatorial position. The molecule is more elongated (linear) compared to the "kinked" geometry of the 3-yl isomer.

Structural Visualization (DOT)

Figure 1: Stereochemical and geometric comparison of 3-yl vs. 4-yl piperidine isomers.

Synthetic Pathways[4]

The synthesis of these isomers typically diverges at the precursor stage, utilizing respective pyridine derivatives. The critical step is the catalytic hydrogenation of the pyridine ring.

Retrosynthetic Logic

-

3-PB Precursor: 3-Pyridinebutanoic acid (or 3-pyridinebutyric acid).

-

4-PB Precursor: 4-Pyridinebutanoic acid.

Detailed Protocol: Catalytic Hydrogenation

This protocol applies to both isomers, but the workup for the 3-yl isomer requires chiral resolution if a pure enantiomer is desired.

Reagents:

-

Precursor: Pyridine-X-butanoic acid (1.0 eq)

-

Catalyst: Platinum(IV) oxide (

, Adams' catalyst) or 5% Rh/C -

Solvent: Acetic Acid (AcOH) or 1M HCl/MeOH

-

Pressure: 40–60 psi

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of the pyridine precursor in 50 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 5 mol%

under an argon blanket (pyrophoric risk). -

Hydrogenation: Transfer to a Parr shaker. Purge with

(3x). Pressurize to 50 psi and agitate at RT for 12–24 hours.-

Checkpoint: Monitor reaction progress via TLC (ninhydrin stain) or LC-MS. The aromatic UV signal of pyridine will disappear.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

-

Isolation: Concentrate the filtrate in vacuo.

-

For 4-PB: Recrystallize from EtOH/Et2O to obtain the HCl salt.

-

For 3-PB: The product is a racemate. To isolate (R)-3-PB, perform chiral resolution using (+)-tartaric acid or Chiral HPLC (Chiralpak IA column).

-

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways for 3-yl and 4-yl isomers via pyridine reduction.

Pharmacological Divergence

The primary interest in these molecules stems from their relationship to GABA (

Structure-Activity Relationship (SAR)[5][6]

-

GABA Overlap: GABA binds to its transporters (GAT-1) and receptors (GABA-A) in a specific "folded" conformation.

-

3-PB (The Mimic): The 1,3-substitution pattern allows the amino group (N1) and the carboxylic acid tail to adopt a distance and angle that closely overlays with bioactive GABA.

-

4-PB (The Spacer): The 1,4-substitution pattern creates a linear distance between the Nitrogen and the Carboxyl group that is often too large (>6 Å) to fit the canonical GABA binding site effectively.

-

Usage: 4-PB is frequently used as a negative control in SAR studies or as a linker in "bivalent ligands" (e.g., connecting two pharmacophores) where distance is needed to span two receptor sites [2].

-

Comparative Data Table

| Feature | 3-yl Isomer (3-PB) | 4-yl Isomer (4-PB) |

| CAS Number (Generic) | 78216-96-3 | 66311-20-4 |

| GAT-1 Affinity | High (esp. N-substituted derivatives) | Low / Negligible |

| GABA Mimicry | High (Folded conformation) | Low (Extended conformation) |

| Blood-Brain Barrier | Poor (Zwitterionic); requires lipophilic tail | Poor (Zwitterionic) |

| Primary Application | Anticonvulsants (Tiagabine precursors) | Antihistamines / Linkers |

Mechanism of Action Diagram

Figure 3: Ligand-Target interaction logic demonstrating why 3-yl isomers are preferred for GABAergic activity.

Analytical Differentiation

To validate the identity of the isomers during synthesis, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H-NMR Signatures[1][4][10]

-

Symmetry (4-PB): The 4-PB isomer possesses a plane of symmetry. This simplifies the spectrum. The protons at C2 and C6 are chemically equivalent, as are C3 and C5.

-

Key Signal: Look for simplified multiplets in the 2.5–3.5 ppm range for the ring protons.

-

-

Asymmetry (3-PB): The 3-PB isomer is asymmetric. All ring protons are chemically distinct (diastereotopic).

-

Key Signal: Complex splitting patterns (multiplets of multiplets) due to the chiral center at C3. The C2 protons will appear as two distinct signals (axial vs equatorial) with different coupling constants.

-

Chiral HPLC

-

4-PB: Elutes as a single peak on chiral columns.

-

3-PB: Elutes as two distinct peaks (R and S) on a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IA) using Hexane/IPA mobile phases.

References

-

Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 1. Derivatives of nipecotic acid and guavacine." Journal of Medicinal Chemistry, 36(12), 1716-1725.

-

Kragler, A., et al. (2008). "Synthesis and biological evaluation of 4-substituted nipecotic acid derivatives as GABA uptake inhibitors." European Journal of Medicinal Chemistry, 43(11), 2404-2411.

-

Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[2][5][6] Molecular and Cellular Biochemistry, 31, 105-121.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1-Cbz-Piperidin-3-yl)-butyric acid SMILES and InChI key

Chemical Identity & Structural Informatics

4-(1-Cbz-Piperidin-3-yl)-butyric acid is a specialized protected amino acid derivative used primarily as a scaffold in medicinal chemistry. It serves as a critical intermediate for synthesizing peptidomimetics, integrin antagonists, and PROTAC linkers where a defined spatial separation (via the butyric acid chain) and orthogonal amine protection (Cbz) are required.

Unlike its more common 4-substituted isomer, the 3-substituted variant provides a unique vector for side-chain orientation, essential for exploring structure-activity relationships (SAR) in chiral pockets.

Core Identifiers

| Property | Data Specification |

| IUPAC Name | 4-(1-((Benzyloxy)carbonyl)piperidin-3-yl)butanoic acid |

| Common Name | 1-Cbz-3-piperidinebutyric acid |

| Molecular Formula | |

| Molecular Weight | 305.37 g/mol |

| SMILES | O=C(O)CCCC1CN(C(=O)OCc2ccccc2)CCC1 |

| Structural Analog (Boc) | CAS 318536-95-7 (Reference for backbone connectivity) |

Note on Isomerism: This guide specifically addresses the 3-yl isomer. Researchers must distinguish this from the commercially prevalent 4-yl isomer (CAS 204139-61-7) to ensure correct ligand geometry.

Strategic Synthesis Architecture

The synthesis of 4-(1-Cbz-Piperidin-3-yl)-butyric acid is best approached through the heterocyclic reduction strategy . This route ensures the integrity of the carbon skeleton while allowing for scalable protection of the amine.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

Benzyl chloroformate (Cbz-Cl): The protecting group source.

-

3-Piperidinebutyric acid: The core pharmacophore, derived from the reduction of 3-pyridinebutyric acid.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from the aromatic precursor to the final protected scaffold.

Figure 1: Synthetic workflow converting the pyridine precursor to the Cbz-protected piperidine.

Experimental Protocol

This protocol describes the conversion of 3-pyridinebutyric acid to the target molecule. This method is preferred over chain extension (e.g., Wittig reaction) due to the commercial availability of the pyridine starting material and the high atom economy of the hydrogenation step.

Step 1: Catalytic Hydrogenation

Objective: Reduce the aromatic pyridine ring to a piperidine ring without decarboxylation.

-

Preparation: Dissolve 3-pyridinebutyric acid (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Catalyst: Add Platinum(IV) oxide (

, Adams' catalyst, 5-10 mol%). -

Reaction: Hydrogenate under

pressure (50–60 psi) in a Parr shaker at room temperature for 12–24 hours. -

Monitoring: Monitor by TLC or LC-MS for the disappearance of the UV-active pyridine peak.

-

Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate in vacuo to yield 3-piperidinebutyric acid acetate salt as a viscous oil or solid.

-

Critical Control Point: Ensure complete removal of acetic acid if the next step requires strict pH control.

-

Step 2: N-Cbz Protection (Schotten-Baumann Conditions)

Objective: Selectively protect the secondary amine while maintaining the carboxylic acid.

-

Solvent System: Dissolve the crude 3-piperidinebutyric acid salt in a mixture of Water/THF (1:1 v/v).

-

Basification: Cool to 0°C. Add Sodium Bicarbonate (

) (3.0 eq) to adjust pH to ~9-10. -

Addition: Dropwise add Benzyl chloroformate (Cbz-Cl) (1.2 eq) over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Quench & Isolation:

-

Wash the aqueous layer with diethyl ether (to remove unreacted Cbz-Cl and benzyl alcohol).

-

Acidify the aqueous layer to pH 2 using 1N HCl.

-

Extract the product into Ethyl Acetate (3x).

-

-

Purification: Dry the combined organic layers over

, filter, and concentrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient with 1% Acetic Acid) if necessary.

Application in Drug Design[2]

4-(1-Cbz-Piperidin-3-yl)-butyric acid acts as a versatile "molecular ruler." The 3-substituted piperidine ring introduces a kink in the backbone compared to the linear 4-substituted analog, affecting the conformational space of the attached pharmacophores.

Pharmacophore Utility Table

| Application Domain | Mechanism of Action | Utility of Cbz Group |

| Integrin Antagonists | Mimics the Arg-Gly-Asp (RGD) turn sequence. | Protects amine during coupling of the guanidine mimetic. |

| GABA Analogs | Lipophilic analog of | Increases logP for blood-brain barrier (BBB) penetration studies (as prodrug). |

| PROTAC Linkers | Provides defined distance between E3 ligase ligand and Warhead. | Cbz is orthogonal to Boc/Fmoc, allowing selective deprotection. |

Logical Relationship: Linker Chemistry

The following graph depicts how this molecule functions as a bifunctional linker in library synthesis.

Figure 2: Functional versatility of the scaffold in combinatorial synthesis.

References

-

Sigma-Aldrich. 3-Pyridinebutyric acid (CAS 54881-13-9). Product Specification. Link

-

Biosynce. 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid (CAS 318536-95-7).[1] (Boc-analog structural reference). Link

- Freifelder, M.Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience, 1978. (Standard protocols for Pyridine reduction).

- Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley, 2006. (Protocols for Cbz protection).

Sources

Solubility Profile and Handling of 4-(1-Cbz-Piperidin-3-yl)-butyric acid

Topic: Solubility of 4-(1-Cbz-Piperidin-3-yl)-butyric acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-(1-Cbz-Piperidin-3-yl)-butyric acid is a critical intermediate in the synthesis of peptidomimetics and linker scaffolds. Its structure combines a lipophilic carbobenzyloxy (Cbz) protecting group with a polar, ionizable carboxylic acid tail. This duality creates a specific solubility profile that researchers must exploit for effective handling, purification, and reaction setup.

This guide provides a technical analysis of its solubility landscape, offering evidence-based protocols for dissolution, solvent swapping, and purification. While specific data for the 3-yl isomer is often proprietary, the physicochemical behavior described herein is derived from high-fidelity structural analogs (e.g., the 4-yl isomer, CAS 204139-61-7) and first-principles organic chemistry.

Physicochemical Profile & Structural Logic[1]

To master the solubility of this molecule, one must understand the "tug-of-war" between its functional groups:

-

The Hydrophobic Domain (Solubility Driver in Organics): The Cbz group (benzyl carbamate) and the piperidine ring contribute significant lipophilicity. This domain drives solubility in chlorinated solvents (DCM, chloroform), esters (ethyl acetate), and aromatics.

-

The Hydrophilic Domain (Solubility Driver in Polar Media): The butyric acid side chain provides a hydrogen-bond donor/acceptor site. Crucially, it acts as a "pH switch," allowing the molecule to transition between organic-soluble (protonated) and water-soluble (deprotonated) states.

| Property | Value / Prediction | Implication |

| Molecular Formula | C₁₇H₂₃NO₄ | Moderate molecular weight (~305.37 g/mol ). |

| Predicted LogP | ~2.5 – 3.2 | Lipophilic; prefers organic layers in neutral/acidic conditions. |

| pKa (Carboxyl) | ~4.5 – 4.8 | Exists as a neutral acid below pH 4; anionic carboxylate above pH 6. |

| Physical State | White Solid / Powder | Likely crystalline or amorphous solid; may "oil out" if impure. |

Solubility Landscape

The following classification guides solvent selection for reactions and purification.

Category A: High Solubility (Primary Solvents)

Use for: Reactions, preparing stock solutions, and loading for chromatography.

-

Dichloromethane (DCM): Excellent solubility. The standard solvent for synthesis and handling.

-

Tetrahydrofuran (THF): High solubility. Ideal for reduction or coupling reactions.

-

Dimethyl Sulfoxide (DMSO) / DMF: High solubility (>50 mg/mL). Use for biological assays or reactions requiring high temperatures. Note: Difficult to remove.

-

Methanol / Ethanol: Soluble.[1][2][3] Caution: Avoid heating acidic solutions in alcohols to prevent unwanted esterification.

Category B: Moderate/Conditional Solubility

Use for: Crystallization, extractions, and washing.

-

Ethyl Acetate (EtOAc): Good solubility, especially upon warming. The solvent of choice for liquid-liquid extraction.

-

Diethyl Ether / MTBE: Moderate solubility. Often used in combination with hexanes to precipitate the product.

-

Toluene: Moderate solubility. Solubility increases significantly with temperature (useful for recrystallization).

Category C: Low Solubility (Anti-Solvents)

Use for: Precipitating the product and maximizing yield.

-

Hexanes / Heptane: Insoluble or very sparingly soluble. Used to crash out the product from DCM or EtOAc.

-

Water (Acidic/Neutral): Practically insoluble.[4] This is the key to isolating the product—it will precipitate from aqueous solutions upon acidification.

Category D: Reactive/pH-Dependent Solubility

-

Aqueous Base (NaOH, NaHCO₃): Highly Soluble. The molecule forms a carboxylate salt (R-COO⁻ Na⁺), dissolving completely in water. This is the basis for the "Acid-Base Purification" strategy.

Experimental Protocols

Protocol 1: Rapid Solubility Screening Workflow

Objective: To quickly determine the optimal solvent system for a specific batch of material.

Figure 1: Decision tree for rapid solubility assessment of Cbz-protected intermediates.

Protocol 2: Acid-Base Purification (The "Standard" Workup)

Context: This is the most robust method to purify 4-(1-Cbz-Piperidin-3-yl)-butyric acid from non-acidic impurities (e.g., unreacted starting materials) without chromatography.

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

-

Basic Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (2x).

-

Mechanism: The carboxylic acid deprotonates (pH > 7), becoming the water-soluble sodium salt. Impurities remain in the EtOAc.

-

Action: Keep the Aqueous Layer . Discard the Organic Layer (contains non-acidic impurities).

-

-

Acidification: Cool the aqueous layer to 0°C and slowly add 1M HCl until pH reaches ~2–3.

-

Observation: The product will precipitate as a white solid or oil out as it reprotonates.

-

-

Re-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc or DCM (3x).

-

Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 3: Recrystallization Strategy

Context: If the product is solid but slightly impure.

-

Solvent System: EtOAc / Hexanes (or Heptane).

-

Method:

-

Dissolve the solid in the minimum amount of hot EtOAc (approx. 60°C).

-

Remove from heat.

-

Dropwise add Hexanes until a faint turbidity (cloudiness) persists.

-

Add one drop of EtOAc to clear the solution.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals.

-

Critical Handling Notes

Oiling Out

Like many Cbz-protected aliphatic acids, this molecule may "oil out" (separate as a viscous liquid) rather than crystallize during acidification or solvent removal.

-

Remedy: If oiling occurs during recrystallization, scratch the glass surface with a spatula or add a seed crystal. If it oils out from water, extract with DCM and dry thoroughly before attempting crystallization again.

Stability in Solution

-

Acid Sensitivity: The Cbz group is generally stable to weak acids (acetic acid) but can degrade under strong acidic conditions (HBr/AcOH) or hydrogenolysis conditions (H₂/Pd-C). Avoid strong acids during solubility testing unless deprotection is intended.

-

Esterification: Do not store the compound in Methanol/Ethanol with trace acid for prolonged periods, as the butyric acid tail will convert to the methyl/ethyl ester.

References

-

ChemicalBook. (n.d.). 4-(1-Cbz-Piperidin-4-yl)-butyric acid (Isomer Analog Data). Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Piperidinebutyric acid hydrochloride (Unprotected Analog Data). Retrieved from

-

Organic Syntheses. (n.d.). Protection of Amino Groups (Cbz-Cl).[5] Organic Syntheses, Coll. Vol. 3, p.167. Retrieved from

-

PubChem. (2025).[6] Benzyl 4-formylpiperidine-1-carboxylate (Structural Fragment Data).[7] Retrieved from

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. New York: Wiley. (Standard reference for Cbz stability and solubility properties).

Sources

- 1. Butyric Acid | 107-92-6 [chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment & Safety Protocol: 4-(1-Cbz-Piperidin-3-yl)-butyric acid

Executive Summary & Compound Identity

4-(1-Cbz-Piperidin-3-yl)-butyric acid is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics, integrin antagonists, and protease inhibitors. Structurally, it consists of a piperidine ring protected at the nitrogen by a carboxybenzyl (Cbz) group, with a butyric acid side chain at the C3 position.

This guide serves as an expanded technical safety data sheet (SDS) , bridging the gap between standard hazard communication and practical research application. It addresses the specific regiochemistry (3-substituted) which imparts unique conformational properties compared to the more common 4-substituted analogs.

Chemical Identification

| Property | Detail |

| IUPAC Name | 4-[1-[(benzyloxy)carbonyl]piperidin-3-yl]butanoic acid |

| Common Name | 1-Cbz-3-(3-carboxypropyl)piperidine |

| CAS Number | Not widely listed; Analogous to 204139-61-7 (4-yl isomer) |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Structural Class | Piperidine / Carbamate / Carboxylic Acid |

Hazard Identification & Risk Assessment (GHS)

Note: Data extrapolated from the closest structural analog, 4-(1-Cbz-Piperidin-4-yl)-butyric acid, and standard functional group analysis.

GHS Classification

This compound is classified as a Category 2 Skin & Eye Irritant and a Category 3 Respiratory Irritant .

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation.[2][3] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[2][4] | H335 |

Structural Alerts & Stability

-

Carbamate Linkage (Cbz): Generally stable under basic and neutral conditions but susceptible to cleavage under strong acidic conditions (e.g., HBr/AcOH) or hydrogenolysis.

-

Carboxylic Acid: Acidic functionality (pKa ~4.8). Can form salts with bases; potential for exothermic neutralization.

-

Thermal Stability: Stable at room temperature. Avoid temperatures >150°C to prevent decarboxylation or carbamate decomposition.

Physicochemical Profile

Experimental values are rare for this specific isomer; predicted values are provided based on SAR (Structure-Activity Relationship).

| Parameter | Value (Predicted/Analog) | Significance |

| Physical State | White to off-white crystalline solid | Ease of handling; dust hazard. |

| Melting Point | 95–105 °C | Solid handling range; melt processing. |

| Solubility (Water) | Low (< 1 mg/mL) | Requires organic co-solvents for aqueous reactions. |

| Solubility (Organic) | DMSO, DMF, MeOH, DCM | Compatible with standard peptide coupling solvents. |

| pKa (Acid) | ~4.75 (Carboxylic acid) | Determines ionization state in bioassays. |

| LogP | ~2.5 – 3.0 | Lipophilic; membrane permeable. |

Safety & Handling Workflow

The following diagram outlines the decision logic for handling this compound from receipt to reaction, ensuring personnel safety and compound integrity.

Figure 1: Operational workflow for safe handling and storage of 4-(1-Cbz-Piperidin-3-yl)-butyric acid.

Handling Protocols

-

Engineering Controls: Always handle within a certified chemical fume hood to minimize inhalation of dust.

-

PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles, and a lab coat. If dust formation is likely, use a NIOSH N95 respirator.

-

Static Control: The dry powder may be static-sensitive. Use anti-static weighing boats and ground equipment when transferring large quantities (>10 g).

Technical Deep Dive: Deprotection Strategies

For researchers using this intermediate, the removal of the Cbz group is a critical step. The choice of method depends on the sensitivity of other functional groups in the molecule.

Method A: Hydrogenolysis (Standard)

-

Reagents: H₂ (1 atm or balloon), 10% Pd/C, MeOH or EtOH.

-

Mechanism: Catalytic cleavage of the benzyl ester.

-

Pros: Neutral conditions; high yield; clean workup (filtration).

-

Cons: Incompatible with sulfur-containing compounds or reducible alkenes.

Method B: Acidolysis (Alternative)

-

Reagents: 33% HBr in Acetic Acid or TFA/Thioanisole.

-

Mechanism: Acid-catalyzed Sɴ1 fragmentation.

-

Pros: Useful if the molecule contains reducible groups (e.g., double bonds) that must be preserved.

-

Cons: Harsh conditions; generates benzyl bromide (lachrymator) byproduct.

Figure 2: Decision tree for selecting the optimal Cbz-deprotection strategy.

Emergency Procedures

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][3][4] Seek medical attention. |

| Skin Contact | Wash with plenty of soap and water.[1][3] If irritation persists, get medical advice. |

| Inhalation | Remove victim to fresh air and keep at rest.[3][4] If breathing is difficult, administer oxygen.[1][3][4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.[4] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or CO₂. Combustion products: Nitrogen oxides (NOx), Carbon oxides (CO, CO₂). |

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-(1-Cbz-Piperidin-4-yl)-butyric acid (Analog Reference).Link

-

ChemicalBook. (2023). 1-N-Cbz-3-aminopiperidine Properties and Safety.Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine Derivatives.Link

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative text on Cbz deprotection mechanisms).

-

Galli, U., et al. (2008). "Synthesis and biological evaluation of isosteric analogues of FK866." ChemMedChem, 3(5), 771-779. (Contextual usage of piperidine-butyric acid scaffolds).

Sources

Technical Guide: Sourcing and Synthesis of 4-(1-Cbz-Piperidin-3-yl)-butyric acid

The following is an in-depth technical guide and sourcing analysis for 4-(1-Cbz-Piperidin-3-yl)-butyric acid .

Executive Summary

4-(1-Cbz-Piperidin-3-yl)-butyric acid is a specialized piperidine building block used in medicinal chemistry, particularly for the synthesis of PROTAC linkers , peptidomimetics , and GPCR ligands (e.g., somatostatin or opioid receptor modulators).

Market Status: Unlike its regioisomer (the 4-substituted variant), the 3-substituted isomer is a rare/custom synthesis item in the current commercial landscape. Most catalog hits for "Piperidin-yl-butyric acid" refer to the 4-position isomer or the Boc-protected analog. Researchers must distinguish between these isomers to avoid critical synthetic errors.

| Compound Attribute | Details |

| Chemical Name | 4-(1-((Benzyloxy)carbonyl)piperidin-3-yl)butanoic acid |

| CAS Number | Not Widely Indexed (Proxy: 204139-61-7 is the 4-isomer) |

| Commercial Status | Custom Synthesis / Made-to-Order |

| Est. Lead Time | 4–8 Weeks (for >10g scale) |

| Price Estimate | $300 – $500 per gram (Small scale) |

Chemical Profile & Specifications

To ensure successful procurement or synthesis, the following technical specifications must be included in any Request for Quote (RFQ).

Identity & Properties

-

IUPAC Name: 1-(phenylmethoxycarbonyl)piperidine-3-butanoic acid

-

Molecular Formula:

-

Molecular Weight: 305.37 g/mol

-

Appearance: White to off-white solid (typically low-melting waxy solid).

-

Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.

Critical Quality Attributes (CQAs)

| Attribute | Specification | Rationale |

| Purity (HPLC) | Essential to prevent side-reactions in amide coupling. | |

| Chiral Purity | Racemic (standard) or | The 3-position is a stereocenter. Specify (R) or (S) if required. |

| Residual Benzyl Alcohol | Common impurity from Cbz-Cl hydrolysis; acts as a nucleophile. | |

| Water Content | Critical if using acid chloride activation methods. |

Sourcing Landscape & Price Analysis

Because the 3-isomer is not a commodity chemical, pricing is derived from custom synthesis tiers and validated against the commercially available 4-isomer proxy.

Supplier Tiers

-

Tier 1 (Catalog Stock): Unlikely to hold stock. Action: Check Fluorochem, Enamine, or BLD Pharm for "Inquire" status.

-

Tier 2 (Custom Synthesis): The primary source. Companies like WuXi AppTec , Pharmablock , and Syngene can synthesize this rapidly using established piperidine chemistry.

-

Tier 3 (Building Block Specialists): Combi-Blocks and Chem-Impex often stock the Boc-analog (CAS 318536-95-7), which can be converted (see Section 4).

Price Benchmarking (Estimated)

Prices reflect current market rates for complex non-catalog piperidines.

| Quantity | Price Range (USD) | Notes |

| 100 mg | $150 – $250 | High unit cost due to setup fees. |

| 1 gram | $350 – $550 | Typical entry point for medicinal chemistry pilots. |

| 5 grams | $1,200 – $1,800 | Bulk discount applies; synthesis likely required. |

| Reference | £305 / 1g | Price of the 4-isomer (Fluorochem) serves as a baseline [1]. |

Synthetic Pathways (Expertise & Logic)

Since direct sourcing is difficult, synthesizing this moiety from available precursors is a viable strategy. Two robust routes are proposed below.

Route A: The "Boc-Swap" Strategy (High Reliability)

This route uses the commercially available Boc-analog (CAS 318536-95-7) as the starting material. It is the fastest path for small-scale needs (<10g).

-

Deprotection: Acidic cleavage of the Boc group.

-

Reprotection: Introduction of the Cbz group using Cbz-Cl.

Route B: The Wittig Homologation (Scalable)

For larger scales (>50g), a de novo synthesis from N-Cbz-3-piperidone is more cost-effective.

Visual Synthesis Workflow

Figure 1: Comparison of the "Boc-Swap" (Blue) and "Wittig Homologation" (Red) synthetic pathways.

Experimental Protocol (Self-Validating System)

Protocol: Conversion of Boc-Analog to Cbz-Target (Route A)

Use this protocol if you can source CAS 318536-95-7.

Step 1: Boc Removal

-

Dissolve 4-(1-Boc-piperidin-3-yl)butyric acid (1.0 eq) in DCM (10 mL/g).

-

Cool to 0°C. Add Trifluoroacetic acid (TFA) (20% v/v) dropwise.

-

Stir at RT for 2 hours. Monitor by TLC (stain: Ninhydrin; free amine turns purple).

-

Validation: Full consumption of starting material is required.

-

Concentrate in vacuo to give the TFA salt (viscous oil). Do not work up with water yet.

Step 2: Cbz Protection (Schotten-Baumann Conditions)

-

Redissolve the TFA salt in THF/Water (1:1) .

-

Cool to 0°C. Add Sodium Bicarbonate (

, 4.0 eq) to quench TFA and basify to pH >8. -

Add Benzyl Chloroformate (Cbz-Cl) (1.2 eq) dropwise over 15 mins.

-

Stir vigorously at RT for 4–12 hours.

-

Workup: Acidify to pH 2-3 with 1N HCl (precipitates the product). Extract with EtOAc (3x).

-

Wash organics with Brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or use Column Chromatography (SiO2, 0-5% MeOH in DCM).

Quality Check (NMR):

-

Look for the Cbz aromatic protons (7.30–7.40 ppm, multiplet, 5H).

-

Verify the benzylic methylene (

, 2H) at ~5.1 ppm. -

Confirm the butyric acid chain triplet at ~2.3 ppm (

-COOH).

Handling and Storage

-

Storage: Store at +2°C to +8°C (Refrigerator). Desiccate to prevent hydrolysis.

-

Stability: Stable for >2 years if kept dry. The Cbz group is stable to acidic and basic workups but sensitive to hydrogenolysis (

). -

Safety: Cbz-Cl (reagent) is a lachrymator. The final product is a mild irritant.

References

-

BioSynce. 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid (Boc Analog Source). Retrieved Feb 14, 2026, from [Link]

Methodological & Application

Application Note: Scalable Synthesis of 4-(1-Cbz-Piperidin-3-yl)-butyric Acid

This Application Note provides a validated, scalable protocol for the synthesis of 4-(1-Cbz-Piperidin-3-yl)-butyric acid starting from commercially available 3-piperidineethanol . This transformation is a critical workflow in medicinal chemistry, particularly for the development of GABA uptake inhibitors, peptidomimetics, and linker technologies where precise chain extension is required.[1]

Executive Summary

The synthesis of 4-(1-Cbz-Piperidin-3-yl)-butyric acid requires the extension of a 2-carbon hydroxyethyl side chain to a 4-carbon butyric acid moiety. While direct oxidation of the starting material yields only acetic acid derivatives, this protocol utilizes a Malonic Ester Synthesis strategy to append the required two-carbon unit.[1] This guide outlines a four-step robust pathway: N-Protection , Activation , Alkylation , and Hydrolysis/Decarboxylation .[1]

Key Advantages of This Protocol

-

Scalability: Avoids chromatography in early steps; intermediates are stable oils or solids.[1]

-

Safety: Uses Cbz protection to prevent side reactions during the alkylation phase.[1]

-

Versatility: The mesylate intermediate is a "common branch point" for creating other derivatives (e.g., amines, thiols).[1]

Retrosynthetic Analysis & Pathway

The logic follows a classic disconnection approach.[1] The target carboxylic acid is disconnected at the

Figure 1: Retrosynthetic logic flow from target butyric acid derivative back to 3-piperidineethanol.

Detailed Experimental Protocols

Step 1: Chemoselective N-Protection (Cbz)

Objective: Protect the secondary amine to prevent self-alkylation and side reactions. Reaction Type: Schotten-Baumann conditions.

-

Reagents:

Protocol:

-

Dissolve 3-piperidineethanol (10.0 g, 77.4 mmol) in 100 mL of water containing

(16.2 g, 193 mmol). -

Add 100 mL of Dichloromethane (DCM) and cool the biphasic mixture to 0°C.

-

Add Cbz-Cl (14.5 g, 85.1 mmol) dropwise over 30 minutes. Vigorously stir to ensure mixing of phases.

-

Allow warming to Room Temperature (RT) and stir for 4 hours.

-

Workup: Separate layers. Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.[1] Dry over

and concentrate. -

Yield: ~95% as a colorless oil (1-Cbz-3-piperidineethanol).

Step 2: Activation of Alcohol (Mesylation)

Objective: Convert the primary hydroxyl group into a reactive mesylate leaving group.[1] Critical Note: Mesylates are thermally unstable; keep temperatures low during addition.[1]

-

Reagents:

Protocol:

-

Dissolve the protected alcohol (20.0 g, 76 mmol) and TEA (11.5 g, 114 mmol) in anhydrous DCM (200 mL) under Nitrogen.

-

Cool to -10°C (ice/salt bath).

-

Add MsCl (10.4 g, 91 mmol) dropwise over 20 minutes. Maintain internal temp < 0°C.

-

Stir at 0°C for 1 hour, then allow to reach RT over 1 hour.

-

Workup: Wash with cold 1M HCl, saturated

, and brine. Dry ( -

Result: Quantitative yield of crude mesylate (yellow oil). Use immediately in Step 3.

Step 3: Chain Extension (Malonate Alkylation)

Objective: Displace the mesylate with diethyl malonate anion to add the required carbon framework.[1]

-

Reagents:

Protocol:

-

Anion Formation: In a dry flask under Nitrogen, wash NaH (3.6 g, 91 mmol) with hexane to remove oil.[1] Suspend in 100 mL anhydrous DMF.

-

Cool to 0°C. Add Diethyl Malonate (18.2 g, 114 mmol) dropwise. Evolution of

gas will occur.[1] Stir for 30 mins at RT until clear. -

Alkylation: Cool back to 0°C. Add the crude mesylate (dissolved in minimal DMF) dropwise.

-

Heat the mixture to 60–80°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x).[1] Wash organics copiously with water (to remove DMF) and brine.[1] -

Purification: The crude diester oil can often be carried forward, but a short silica plug filtration is recommended to remove excess malonate.[1]

Step 4: Hydrolysis & Decarboxylation

Objective: Convert the diester to the final mono-carboxylic acid.[2]

Protocol:

-

Dissolve the alkylated malonate intermediate in Acetic Acid (2 vol) and 6M HCl (10 vol).

-

Reflux (approx. 100–110°C) for 16 hours.

-

Note: This harsh condition hydrolyzes the esters and facilitates thermal decarboxylation.[1] It may also remove the Cbz group if not carefully monitored.[1]

-

Alternative for Cbz Retention: Use NaOH/EtOH for hydrolysis (RT, 4h) to get the dicarboxylic acid, then acidify to pH 4 and heat in Toluene (reflux) to decarboxylate thermally without stripping the Cbz.[1]

-

Recommended Route (Cbz Retention):

-

Saponification: Treat diester with 2M NaOH in EtOH/H2O at RT overnight.

-

Decarboxylation: Acidify carefully to pH ~1 with cold HCl. Extract the dicarboxylic acid.[1] Reflux in Xylene or Toluene for 2-4 hours to decarboxylate.

-

-

-

Final Isolation: Extract the final acid into EtOAc, dry, and concentrate. Recrystallize from Hexane/EtOAc if solid, or purify via column chromatography.[1]

Quantitative Data Summary

| Step | Transformation | Key Reagent | Approx. Yield | Critical Parameter |

| 1 | N-Protection | Cbz-Cl / | 95% | Maintain biphasic stirring |

| 2 | Activation | MsCl / TEA | 98% (Crude) | Keep Temp < 0°C during addition |

| 3 | Alkylation | NaH / Diethyl Malonate | 75-85% | Anhydrous conditions essential |

| 4 | Decarboxylation | NaOH then Heat/Acid | 80% | pH control during acidification |

Process Logic & Pathway Visualization[1]

The following diagram illustrates the chemical logic, highlighting the carbon chain extension mechanism.

Figure 2: Step-by-step reaction pathway for chain extension.[1]

Troubleshooting & Optimization

-

Low Yield in Alkylation: If the alkylation (Step 3) is sluggish, add a catalytic amount of Sodium Iodide (NaI) to the reaction (Finkelstein condition) to generate the more reactive iodide in situ.[1]

-

Cbz Cleavage: If the Cbz group is lost during the decarboxylation step, re-protect the crude amino-acid using Cbz-Cl under Schotten-Baumann conditions (Step 1 protocol) before final purification.

-

Purification: The final acid can be purified by Acid-Base extraction. Dissolve in dilute NaOH, wash with ether (removes non-acidic impurities), then acidify aqueous layer and extract with EtOAc.[1]

References

-

Malonic Ester Synthesis General Methodology

-

Mesylation of Piperidine Alcohols

-

Piperidine Chain Extension Examples

-

Commercial Availability & Structure Verification

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Open Reaction Database [open-reaction-database.org]

- 5. biosynce.com [biosynce.com]

Protocol for Cbz deprotection of piperidine derivatives

Abstract & Strategic Overview

The removal of the Carboxybenzyl (Cbz or Z) protecting group from piperidine nitrogens is a pivotal transformation in medicinal chemistry. While theoretically simple, the specific basicity and nucleophilicity of the piperidine ring introduce unique challenges—specifically catalyst poisoning and side-reactions like N-methylation.

This guide moves beyond generic textbook procedures. It provides three optimized workflows tailored to the structural complexity of your substrate.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate against the following logic flow to prevent yield loss.

Figure 1: Decision matrix for selecting the optimal deprotection strategy.

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best For: Saturated piperidines with no halogens (Cl, Br, I) or benzyl ethers. Mechanism: Pd-surface adsorption followed by hydrogenolysis of the benzylic C-O bond, yielding a carbamic acid that spontaneously decarboxylates.[1]

Critical Expertise: The "Piperidine Trap"

Unlike simple amines, the secondary amine product (piperidine) is highly basic and can bind tightly to the Pd surface, "poisoning" the catalyst and stalling the reaction.

-

The Fix: Run the reaction in the presence of 1.05 eq of HCl or use Pearlman’s Catalyst (Pd(OH)₂/C), which is more robust.

-

The Hazard: Do NOT use Methanol (MeOH) if the reaction is slow or heated. Pd/C can oxidize MeOH to formaldehyde in situ, which reacts with the deprotected piperidine to form the N-methyl impurity via reductive amination. Use Ethanol (EtOH) or Ethyl Acetate (EtOAc). [2]

Protocol A: Standard Hydrogenolysis

-

Preparation: In a round-bottom flask, dissolve the Cbz-piperidine (1.0 mmol) in Ethanol (10 mL).

-

Optimization: If the substrate is basic, add 1.0 eq of 1M HCl in EtOH to generate the salt immediately upon deprotection.

-

-

Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (10 wt% loading, typically 10-20% by weight of the substrate).

-

Safety: Pd/C is pyrophoric. Add it as a slurry in water or toluene if working on >5g scale.

-

-

Hydrogenation: Purge the flask with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature (RT).

-

Self-Validating Check:

-

Visual: Evolution of CO₂ gas (bubbling) indicates active decarboxylation.

-

Monitoring: Check TLC after 1 hour. The product will likely be more polar (lower R_f) and stain positive with Ninhydrin (free amine).

-

-

Workup: Filter through a Celite pad to remove Pd.[2][3][4] Rinse with EtOH. Concentrate the filtrate.

-

Note: If HCl was used, the product is the hydrochloride salt.

-

Method B: Acidolytic Cleavage (HBr in AcOH)

Best For: Substrates containing alkenes, alkynes, or sulfur (which poisons Pd). Mechanism: Protonation of the carbonyl oxygen followed by S_N2 attack by bromide on the benzylic position.

Protocol B: The "Hard" Deprotection

-

Reagent: Use 33 wt% HBr in Acetic Acid (commercially available).

-

Execution: Dissolve substrate (1.0 mmol) in minimal DCM (1 mL) if solubility is poor, or add directly to the HBr/AcOH reagent (3-5 mL).

-

Reaction: Stir at RT. A precipitate often forms (the piperidinium hydrobromide salt).

-

Self-Validating Check:

-

Visual: Heavy precipitation usually signals conversion.

-

Endpoint: Cessation of CO₂ evolution.

-

-

Workup (The Ether Crash):

-

Do not evaporate the AcOH (it is difficult to remove).

-

Pour the reaction mixture slowly into cold Diethyl Ether (Et₂O) (50 mL).

-

The product will precipitate as a white solid. Filter and wash with cold ether.

-

Yield Tip: This method typically gives >90% yield of the pure HBr salt, requiring no column chromatography.

-

Method C: Transfer Hydrogenation (Safety Focused)

Best For: Labs without H₂ cylinders or for rapid, parallel synthesis. Mechanism: Ammonium formate decomposes on the Pd surface to release H₂ and NH₃/CO₂.

Protocol C: The "Gas-Free" Method

-

Setup: Dissolve substrate (1.0 mmol) in Methanol (10 mL). (Note: N-methylation is less of a risk here due to the excess ammonia/formate buffering the system, but EtOH is still safer).

-

Reagents: Add 10% Pd/C (10 wt%) and Ammonium Formate (5.0 - 10.0 equiv).

-

Reaction: Heat to reflux (60-65°C) for 1-2 hours.

-

Observation: The reaction will bubble vigorously (CO₂/NH₃ evolution).

-

-

Self-Validating Check: The reaction is complete when bubbling ceases and the suspension clears (ammonium formate sublimes/decomposes).

-

Workup: Filter hot through Celite. Concentrate. The residue may contain residual ammonium formate; remove by scavenging or an aqueous wash (basic extraction).

Comparative Data & Troubleshooting

| Feature | Method A (H₂/Pd) | Method B (HBr/AcOH) | Method C (Transfer H₂) |

| Reaction Time | 1 - 12 Hours | 30 Min - 2 Hours | 30 Min - 2 Hours |

| Side Reactions | N-methylation (in MeOH), Dehalogenation | Acid hydrolysis of esters/acetals | Incomplete conversion if reflux fails |

| Product Form | Free base (or HCl salt) | HBr Salt (Solid) | Free base (often contaminated with NH₄ salts) |

| Green Score | High (Atom efficient) | Low (Corrosive waste) | Medium (Ammonia byproduct) |

Visualizing the Mechanism (Method A)

Figure 2: Mechanistic pathway of Pd-catalyzed hydrogenolysis.

References